molecular formula C10H17N3O9S B1582820 Glutathionesulfonic acid CAS No. 3773-07-7

Glutathionesulfonic acid

Cat. No. B1582820
CAS RN: 3773-07-7
M. Wt: 355.32 g/mol
InChI Key: QGWRMTHFAZVWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutathionesulfonic acid, also known as Glutathione sulfonate, is a small molecule that belongs to the class of organic compounds known as oligopeptides . It is a metabolite of glutathione and is used to increase the tissue-to-plasma concentration ratio of thiopental sodium .


Synthesis Analysis

A multiple-label stable isotope dilution assay for quantifying glutathione, glutathione disulfide, and glutathione sulfonic acid in erythrocytes was developed . The synthesis of glutathione sulfonic acid labeled in the cysteine moiety was performed according to a specific method .


Molecular Structure Analysis

The molecular formula of Glutathionesulfonic acid is C10H17N3O9S . Its average molecular weight is 355.322 Da .


Chemical Reactions Analysis

Glutathionesulfonic acid is identified as the sole product of low-dose x-radiolysis of dilute, air-saturated aqueous solutions of oxidized glutathione . The radiation-chemical yields are similar to those of cysteic acid from cystine and taurine from cystamine under similar conditions .


Physical And Chemical Properties Analysis

Glutathionesulfonic acid appears as a white powder . It forms a clear colorless solution at 50 mg/ml of water .

Scientific Research Applications

Glutathionesulfonic Acid: A Comprehensive Analysis of Scientific Research Applications

Radiation Research Research with Rutgers TUM De Gruyter Springer Link MDPI J-STAGE

Safety and Hazards

According to the safety data sheet, if inhaled or contacted with skin or eyes, it is advised to move the person into fresh air, wash off with soap and plenty of water, and rinse eyes with water . If swallowed, rinse mouth with water and never give anything by mouth to an unconscious person .

Future Directions

As of now, Glutathionesulfonic acid is used for research and development purposes only. Its future directions are not clearly defined yet, but it continues to be a subject of scientific research .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWRMTHFAZVWAM-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutathionesulfonic acid

CAS RN

3773-07-7
Record name Glutathionesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione sulfonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTATHIONESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU672FB3GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutathionesulfonic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Glutathionesulfonic acid
Reactant of Route 3
Glutathionesulfonic acid
Reactant of Route 4
Glutathionesulfonic acid
Reactant of Route 5
Glutathionesulfonic acid
Reactant of Route 6
Glutathionesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.